BenchChemオンラインストアへようこそ!

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

Select this compound for its 4-methoxyphenyl substituent, which introduces a +M mesomeric effect (Hammett σₚ = −0.27) and an additional hydrogen bond acceptor absent in the unsubstituted phenyl analog. With a TPSA of 108 Ų (9.2% higher than the phenyl analog) and 5 H-bond acceptors, it is rationally positioned for kinase inhibitor screening where electron-rich heterocycles engage the ATP-binding pocket via π-π stacking. The 30 Da mass increment and +9.1 Ų TPSA shift provide quantitative SAR anchors. Supplied at ≥95% purity in 1–75 mg quantities for computational triage, SPR, DSF, or ITC validation.

Molecular Formula C19H16N4O2S
Molecular Weight 364.42
CAS No. 1421458-61-8
Cat. No. B2656706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS1421458-61-8
Molecular FormulaC19H16N4O2S
Molecular Weight364.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H16N4O2S/c1-25-13-8-6-12(7-9-13)15-10-20-17(22-15)11-21-18(24)19-23-14-4-2-3-5-16(14)26-19/h2-10H,11H2,1H3,(H,20,22)(H,21,24)
InChIKeyFZFCYLWLWHWJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1421458-61-8): Structural Identity and Procurement-Relevant Characteristics


N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1421458-61-8) is a synthetic small-molecule heterocyclic compound (MF: C₁₉H₁₆N₄O₂S; MW: 364.42 g/mol) composed of a benzo[d]thiazole-2-carboxamide core linked via a methylene bridge to a 4-(4-methoxyphenyl)-1H-imidazole moiety [1]. It is catalogued as a screening compound within the Life Chemicals HTS library (ID: F6381-6599) and belongs to the broader chemotype of benzo[d]thiazole-2-carboxamides, which have been investigated as potential EGFR tyrosine kinase inhibitors and antiproliferative agents [2]. The compound is supplied at research-grade purity (≥95%) in quantities from 1 mg to 75 mg, with pricing ranging from approximately $54 to $208 USD depending on amount [1].

Why N-((4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide Cannot Be Interchanged with Its Closest Phenyl Analog Without Experimental Re-Validation


Within the benzo[d]thiazole-2-carboxamide chemotype, even subtle substituent changes on the imidazole 4-position produce quantifiable differences in physicochemical properties that directly impact target engagement and cellular activity profiles. The 4-methoxyphenyl substituent present in this compound introduces a +M (mesomeric electron-donating) effect and an additional hydrogen bond acceptor (methoxy oxygen) that are absent in the unsubstituted phenyl analog (CAS 1421477-15-7), altering both the topological polar surface area (TPSA: 108 Ų vs. 98.9 Ų) and the computed hydrogen bond acceptor count (5 vs. 4) [1][2]. Published SAR within the broader benzo[d]thiazole-2-carboxamide EGFR inhibitor series demonstrates that modifications to the amide substituent can shift IC₅₀ values from micromolar to sub-micromolar ranges across A549, HeLa, and SW480 cell lines, confirming that even single-atom or single-group changes are not pharmacologically silent [3]. Consequently, a decision to substitute this compound with the phenyl analog without re-screening would ignore documented substituent-dependent variations in potency and selectivity intrinsic to this scaffold.

Quantitative Differentiation Evidence: N-((4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation vs. Phenyl Analog (CAS 1421477-15-7)

The 4-methoxyphenyl substituent on the target compound increases the computed TPSA to 108 Ų compared to 98.9 Ų for the closest phenyl analog N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1421477-15-7), and adds one additional hydrogen bond acceptor (HBA count: 5 vs. 4) [1][2]. The increase of approximately 9.1 Ų in TPSA and the presence of an additional HBA are relevant for predicting membrane permeability and oral bioavailability, as TPSA values above 140 Ų are generally associated with poor intestinal absorption, while values in the 90–110 Ų range are considered favorable for passive diffusion [3].

Physicochemical profiling Drug-likeness Permeability prediction

Molecular Weight and Lipophilicity Differentiation vs. Phenyl Analog: Implications for Ligand Efficiency-Based Selection

The target compound has a molecular weight of 364.42 g/mol, which is 30.03 g/mol higher than the phenyl analog (334.39 g/mol), attributable to the methoxy substituent (—OCH₃, +30 Da) [1][2]. In fragment-based and lead-optimization contexts, this difference can reduce ligand efficiency (LE) metrics unless offset by a commensurate gain in potency. The methoxy group also alters the computed logP and introduces an additional rotatable bond (5 vs. 4), which modestly increases conformational entropy penalty upon binding [3].

Ligand efficiency Lead optimization Fragment-based drug discovery

Electronic Modulation of the Imidazole Ring via 4-Methoxyphenyl Substitution: Predicted Impact on π-Stacking and Target Binding vs. Phenyl Analog

The 4-methoxyphenyl group exerts a +M (mesomeric electron-donating) effect on the imidazole ring via para-substitution, increasing electron density on the imidazole heterocycle and the pendant phenyl ring relative to the unsubstituted phenyl comparator. This electronic modulation can alter (a) the pKa of the imidazole NH (affecting hydrogen bond donor strength), (b) the strength of π-π stacking interactions with aromatic residues in kinase ATP-binding pockets (e.g., EGFR's gatekeeper residue or hinge region), and (c) the susceptibility of the phenyl ring to oxidative metabolism [1][2]. Within the broader benzo[d]thiazole-2-carboxamide EGFR inhibitor series, substituent-dependent variations in cytotoxicity IC₅₀ exceeding 10-fold have been documented across A549, HeLa, and SW480 cell lines, confirming that the electronic character of the amide-side substituent is a key determinant of potency [3].

Structure-activity relationship Electronic effects Kinase inhibitor design

Computed Drug-Likeness and RO5 Compliance Profile vs. Phenyl Analog: Procurement Implications for Oral Bioavailability Screening Cascades

Both the target compound and its phenyl analog comply with Lipinski's Rule of Five (RO5), but the target compound is closer to the TPSA threshold predictive of reduced oral absorption. The target compound's TPSA of 108 Ų and MW of 364.42 place it within the 'intermediate permeability' zone (MW 300–500, TPSA 80–140), whereas the phenyl analog (TPSA 98.9 Ų, MW 334.39) sits deeper in favorable permeability space [1][2]. The additional rotatable bond in the target compound (5 vs. 4) also marginally increases conformational entropy, which has been associated with reduced oral bioavailability in multivariate analyses of large compound sets [3].

Drug-likeness Lipinski Rule of Five Oral bioavailability prediction

Optimal Research and Procurement Application Scenarios for N-((4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide


Focused Kinase Inhibitor Screening Libraries Requiring Electron-Rich Imidazole Pharmacophores

This compound is optimally deployed in kinase inhibitor screening cascades where the target kinase's ATP-binding pocket is known to engage electron-rich heterocycles via π-π stacking or where the hinge-binding region favors hydrogen bond donors with modulated pKa. The +M electronic effect of the 4-methoxyphenyl group (Hammett σₚ = −0.27) differentiates this compound from the electronically neutral phenyl analog, making it a rational selection when screening against kinases with preferences for electron-rich scaffolds [1]. The benzo[d]thiazole-2-carboxamide chemotype has documented activity against EGFR-expressing cell lines (A549, HeLa, SW480), supporting its inclusion in targeted oncology panels [2].

Structure-Activity Relationship (SAR) Studies Exploring 4-Position Substituent Effects on Antiproliferative Potency

When conducting matched-pair SAR analysis of the imidazole 4-position, this compound serves as the methoxy-substituted member of a systematic series alongside the unsubstituted phenyl analog (CAS 1421477-15-7), the 4-chlorophenyl analog, and the 4-nitrophenyl analog. The 30 Da mass increment and TPSA shift of +9.1 Ų relative to the phenyl baseline provide quantitative physicochemical anchors for interpreting any potency differences in terms of electronic, steric, or permeability effects [3]. The class-level precedent of >10-fold IC₅₀ variation among benzo[d]thiazole-2-carboxamide derivatives ensures that even modest structural changes can yield interpretable SAR signals [2].

Permeability and Transporter Profiling Studies Requiring a Moderate-TPSA Probe Compound

With a TPSA of 108 Ų, this compound occupies a strategic position in the intermembrane permeability spectrum (TPSA 90–110 Ų), making it suitable as a probe for passive diffusion studies (Caco-2 or PAMPA assays) and for assessing the TPSA-dependence of efflux transporter recognition (e.g., P-glycoprotein). Its TPSA is 9.2% higher than the phenyl analog and 21.6% lower than the generally accepted oral absorption liability threshold of 140 Ų [1][4]. This positions it as a useful tool compound for benchmarking the permeability transition zone in benzothiazole-containing heterocyclic series.

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined heterocyclic architecture (benzothiazole–carboxamide–imidazole–methoxyphenyl) and modest conformational flexibility (5 rotatable bonds) make it suitable for validating docking protocols and scoring functions against EGFR or other kinase targets. The methoxy group provides a distinctive electron density feature that can be used to test the accuracy of force-field-based electrostatic calculations against experimental binding data once generated [2]. The compound is available in quantities (1–75 mg) compatible with both computational triage and follow-up biophysical validation (SPR, DSF, or ITC).

Quote Request

Request a Quote for N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.